N-cyclopropyl-4-[4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzamide
Description
N-cyclopropyl-4-[4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes a cyclopropyl group, a benzamide core, and a piperazine moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-cyclopropyl-4-[4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O2/c1-23(17-26-15-13-25(2)14-16-26)9-11-27(12-10-23)22(29)19-5-3-18(4-6-19)21(28)24-20-7-8-20/h3-6,20H,7-17H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLRWLQAZQOQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)NC3CC3)CN4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-[4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine moiety: This can be achieved by reacting N-methylpiperazine with appropriate alkylating agents under controlled conditions.
Amide bond formation: The final step involves coupling the piperazine derivative with a benzoyl chloride derivative to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-[4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-4-[4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-[4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine derivatives: These compounds share the piperazine moiety and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide core are known for their diverse pharmacological properties.
Uniqueness
N-cyclopropyl-4-[4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carbonyl]benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
